[3-(1H-pyrazol-1-yl)phenyl]methanol
Description
[3-(1H-Pyrazol-1-yl)phenyl]methanol (CAS: 864068-80-4) is an aromatic alcohol featuring a pyrazole ring substituted at the 3-position of a phenyl group, with a hydroxymethyl (-CH2OH) substituent on the benzene ring. Its molecular formula is C10H10N2O, with a molecular weight of 174.20 g/mol . The compound is commercially available as a laboratory reagent (e.g., Thermo Scientific™) and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Key synonyms include 3-pyrazol-1-ylphenyl methanol and benzenemethanol, 3-(1H-pyrazol-1-yl) .
The pyrazole moiety confers rigidity and hydrogen-bonding capability, while the hydroxymethyl group enhances solubility in polar solvents and reactivity in esterification or etherification reactions. Its structural simplicity and functional group diversity make it a valuable scaffold for derivatization.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINVOQJANISHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428178 | |
| Record name | [3-(1H-pyrazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864068-80-4 | |
| Record name | 3-(1H-Pyrazol-1-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1H-pyrazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-Pyrazol-1-yl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-pyrazol-1-yl)phenyl]methanol typically involves the reaction of 3-bromobenzyl alcohol with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
3-bromobenzyl alcohol+pyrazoleK2CO3,DMF,heatthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(1H-pyrazol-1-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of [3-(1H-pyrazol-1-yl)phenyl]aldehyde or [3-(1H-pyrazol-1-yl)phenyl]carboxylic acid.
Reduction: Formation of [3-(1H-pyrazol-1-yl)phenyl]methane.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Development
The pyrazole moiety has emerged as a crucial scaffold in drug design, particularly for developing anti-inflammatory and anticancer agents. Recent studies have highlighted the efficacy of pyrazole derivatives, including [3-(1H-pyrazol-1-yl)phenyl]methanol, in inhibiting various cancer cell lines:
- Anticancer Activity : Research indicates that compounds containing the pyrazole structure exhibit significant cytotoxic effects against multiple cancer cell lines, including HepG2 (liver cancer), Jurkat (T-cell leukemia), and A549 (lung cancer) cells. For instance, derivatives of pyrazole were evaluated for their ability to inhibit kinase activity, which is crucial in cancer proliferation pathways .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro. The exploration of pyrazole derivatives has led to the identification of compounds that effectively inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications for chronic inflammatory diseases .
Antimicrobial Activity
Research has documented the antimicrobial properties of pyrazole derivatives, including this compound. These compounds have demonstrated activity against drug-resistant bacteria, making them candidates for further development as novel antibiotics. Mechanistic studies suggest that these compounds may disrupt bacterial cell membranes and inhibit fatty acid biosynthesis .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Condensation Reactions : This method allows for the formation of the pyrazole ring followed by functionalization at the phenyl position.
- Solventless Synthesis Techniques : Recent advancements emphasize environmentally friendly synthesis methods that reduce solvent use while maintaining high yields of the target compound .
Drug Discovery Initiatives
A notable study focused on synthesizing a series of pyrazole derivatives, including this compound, evaluated their anticancer potential. The results indicated that certain derivatives exhibited IC50 values comparable to existing chemotherapeutics, suggesting a pathway for developing new cancer therapies .
Material Science Applications
In addition to biological applications, this compound is being explored for its potential use in materials science. Its unique chemical structure allows it to serve as a building block for creating advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-(1H-pyrazol-1-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Derivatives
(a) (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol (CAS: 1517278-52-2)
- Molecular Formula : C10H9ClN2O
- Molecular Weight : 208.64 g/mol
- Synthesis : Prepared via nucleophilic substitution or palladium-catalyzed coupling reactions, followed by reduction of nitro intermediates .
- Applications : Likely used in medicinal chemistry to enhance metabolic stability or modulate electronic properties .
(b) [1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl]methanol (CAS: 1171930-47-4)
- Molecular Formula : C10H8F2N2O
- Molecular Weight : 210.18 g/mol
- Key Features : Two fluorine atoms at the 2- and 6-positions of the phenyl ring increase electronegativity and lipophilicity (logP ~1.5 estimated), improving membrane permeability.
- Applications : Fluorinated analogs are common in drug discovery for their enhanced bioavailability .
(c) (1-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol (CAS: 2088635-66-7)
- Molecular Formula : C11H9F3N2O
- Molecular Weight : 242.20 g/mol
- Key Features : The trifluoromethyl (-CF3) group is a strong electron-withdrawing substituent, significantly altering electronic distribution and resistance to oxidative metabolism.
- Applications : Used in agrochemicals and pharmaceuticals to improve chemical stability .
Pyrazole Ring Modifications
(a) (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 499770-87-5)
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- The phenyl group at the 3-position enhances aromatic stacking interactions.
- Synthesis : Achieved via cyclocondensation of hydrazines with β-keto esters .
(b) (1H-Pyrazol-3-yl)methanol (CAS: 23585-49-1)
Positional Isomers
(2-(1H-Pyrazol-1-yl)phenyl)methanol
Physicochemical and Functional Comparison
Biological Activity
[3-(1H-pyrazol-1-yl)phenyl]methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and synthesis methods.
Synthesis of this compound
The compound can be synthesized through various methods, often involving the reaction of aryl aldehydes with hydrazines under acidic or basic conditions. A notable method includes the solventless synthesis of poly(pyrazolyl)phenyl-methane ligands, which can yield derivatives with enhanced biological properties. The synthesis typically involves the following steps:
- Reagents : Aryl aldehyde, hydrazine derivative.
- Conditions : Heating under reflux or at elevated temperatures.
- Yield : Varies based on substitution patterns and reaction conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on pyrazole derivatives showed that modifications on the phenyl ring could enhance antibacterial activity against various strains of bacteria. The introduction of electron-donating groups at specific positions on the aryl ring led to increased potency against Gram-positive bacteria .
| Compound | Structure | Antimicrobial Activity |
|---|---|---|
| 4a | Structure | Significant activity against Staphylococcus aureus |
| 4b | Structure | Moderate activity against Escherichia coli |
| 4c | Structure | Enhanced activity against Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has also been explored. A study reported that pyrazole derivatives could inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) .
Case Study : A series of synthesized pyrazole derivatives were evaluated for their cytotoxicity using MTT assays. The results indicated that compounds with specific substituents on the pyrazole ring showed significant growth inhibition in cancer cells, with IC50 values ranging from 0.025 μM to 0.577 μM depending on the structure and substitution pattern .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, some studies have suggested that pyrazole derivatives may possess anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in inflammation and pain pathways, has been documented for several pyrazole compounds. This suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing [3-(1H-pyrazol-1-yl)phenyl]methanol, and what critical parameters influence yield and purity?
Methodological Answer: A typical synthesis involves refluxing a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(substituted phenyl)propane-1,3-dione) with phenyl hydrazine in ethanol and glacial acetic acid (7–10 hours), followed by purification via silica gel column chromatography and recrystallization (e.g., ethanol) . Key parameters include:
- Reaction time and temperature: Prolonged reflux ensures complete cyclization of the pyrazole ring.
- Solvent system: Ethanol-acetic acid mixtures enhance solubility of intermediates.
- Purification: Column chromatography (hexane/ethyl acetate gradients) removes unreacted hydrazine, while recrystallization improves crystalline purity. Yield optimization (~45%) requires strict stoichiometric control of reactants .
Q. How can spectroscopic techniques (e.g., NMR, IR) characterize this compound, and what key spectral features should be analyzed?
Methodological Answer:
- <sup>1</sup>H NMR:
- Aromatic protons: Multiplets in δ 7.40–7.80 ppm for pyrazole and phenyl groups.
- Methanol (-CH2OH): A triplet near δ 4.16 ppm (coupled to adjacent protons) and a broad OH peak (~δ 1.5–2.5 ppm, exchangeable).
- Example: In related pyrazole derivatives, J-coupling constants (e.g., J = 16.0 Hz for trans-alkene protons) confirm stereochemistry .
- IR: Strong O-H stretch (~3200–3500 cm<sup>-1</sup>) and C=N/C-O stretches (1600–1650 cm<sup>-1</sup>).
- ESI-MS: A molecular ion peak ([M+H]<sup>+</sup>) at m/z corresponding to the molecular formula (e.g., C10H10N2O = 174.08 g/mol) .
Q. What are the primary challenges in purifying this compound, and what solvent systems are effective for recrystallization?
Methodological Answer:
- Challenges:
- Polar byproducts (e.g., unreacted hydrazine, acetic acid) complicate chromatographic separation.
- Hydroxyl group sensitivity requires inert atmospheres during drying to prevent oxidation.
- Recrystallization: Ethanol is ideal due to moderate polarity, which dissolves the compound at reflux but precipitates it upon cooling. Hexane/ethyl acetate (3:97) gradients in column chromatography resolve close-eluting impurities .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystallization: Slow evaporation from ethanol yields diffraction-quality crystals.
- Data collection: Use a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement:
- Example: Dihedral angles between aromatic rings (e.g., 16.83° for pyrazole-methoxyphenyl) confirm conformational rigidity .
Q. What strategies reconcile discrepancies between computational predictions and experimental data (e.g., NMR shifts, dipole moments)?
Methodological Answer:
- NMR validation: Compare experimental <sup>1</sup>H shifts with DFT-calculated (e.g., B3LYP/6-311+G(d,p)) chemical shifts. Discrepancies >0.5 ppm may indicate:
- Solvent effects (implicit vs. explicit models).
- Tautomeric equilibria (e.g., pyrazole ring protonation states).
- Dipole moments: Use gas-phase DFT calculations (e.g., Gaussian 16) and compare with solution-phase experimental values (dielectric constant corrections).
- Case study: In related pyrazolines, X-ray-derived bond lengths deviate from optimized geometries due to crystal packing forces .
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- Receptor binding:
- Cytotoxicity: MTT assays in cancer cell lines (e.g., P19 embryonal carcinoma) at µM concentrations, with negative controls (DMSO vehicle) .
- Data interpretation: Dose-response curves (GraphPad Prism) and statistical validation (p <0.05, ANOVA) differentiate specific activity from nonspecific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
